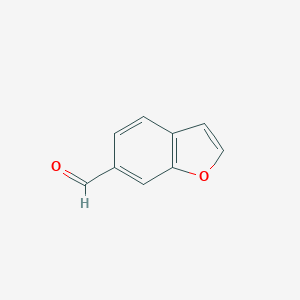

Benzofuran-6-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNQZQSNWFXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559285 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123297-88-1 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzofuran 6 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the benzofuran (B130515) scaffold, which can then be functionalized to yield benzofuran-6-carbaldehyde, often rely on cyclization reactions of appropriately substituted precursors, oxidation, or electrophilic substitution reactions.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the benzofuran ring system. These methods typically involve the formation of the C-O bond of the furan (B31954) ring from an ortho-substituted phenol.

The reaction of ortho-hydroxyaryl aldehydes, such as salicylaldehyde (B1680747) derivatives, with various reagents can lead to the formation of the benzofuran ring. One common strategy involves the reaction with compounds that can provide the remaining two carbons of the furan ring. For instance, salicylaldehydes can react with α-halo ketones or α,β-unsaturated carbonyl compounds to form benzofuran structures. askfilo.com A one-pot synthesis has been developed reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst to produce benzofuran derivatives. nih.gov High yields have been observed, particularly when using electron-donating substituted salicylaldehydes as precursors. nih.gov

A base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can produce highly functionalized benzofurans, which can then be rearranged into benzofuran carbaldehydes under mild acidic conditions. organic-chemistry.org Another approach involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide in the presence of a cuprous chloride catalyst to yield methyl-substituted benzofurans. organic-chemistry.org

| Reactants | Catalyst/Reagents | Product Type |

|---|---|---|

| o-Hydroxy aldehydes, amines, alkynes | Copper iodide | Benzofuran derivatives nih.gov |

| o-Hydroxyphenones, 1,1-dichloroethylene | Base, then mild acid | Benzofuran carbaldehydes organic-chemistry.org |

| Salicylaldehyde p-tosylhydrazones, calcium carbide | Cuprous chloride | Methyl-substituted benzofurans organic-chemistry.org |

Dehydration reactions are a common final step in many benzofuran syntheses, leading to the aromatization of the furan ring. An older method involves the treatment of o-acylphenoxyacetic acids or their esters with a base, which induces dehydrative decarboxylation to form benzofurans. nih.gov A more contemporary approach utilizes the deprotonation of a benzylic position, followed by intramolecular cyclization onto a carbonyl group and subsequent acid-catalyzed dehydration to yield the benzofuran core. nih.gov

Another strategy involves the reaction of salicylaldehyde with ethyl diazoacetate, which initially forms a hemiacetal. This intermediate then undergoes dehydration in the presence of a strong acid like concentrated H₂SO₄ to produce 3-ethoxycarbonyl benzofuran in excellent yields. orgsyn.org

Oxidation-Based Synthesis from Precursors

Oxidative cyclization of precursors is a powerful method for constructing the benzofuran ring. For example, o-alkenylphenols can undergo oxidative cyclization to form benzofurans. mdpi.com A notable application is the Pd(II)-catalyzed Wacker reaction, which has been successfully used for the oxidative cyclization of specific precursors in the synthesis of natural products. rsc.org Similarly, o-cinnamyl phenols, generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, can undergo Pd(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. mdpi.com

Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an alternative, palladium-free route to 2-arylbenzofurans. organic-chemistry.orgmdpi.com This reaction uses (diacetoxyiodo)benzene (B116549) as a catalyst in the presence of a co-oxidant. organic-chemistry.orgmdpi.com

| Precursor | Catalyst/Reagents | Product Type |

|---|---|---|

| o-Alkenylphenols | Pd(II) catalyst | Benzofurans mdpi.comrsc.org |

| o-Cinnamyl phenols | Pd(II) catalyst | 2-Benzyl benzofurans mdpi.com |

| 2-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans organic-chemistry.orgmdpi.com |

Friedel-Crafts Acylation of Benzofuran Derivatives

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of this compound synthesis, this reaction can be used to introduce a formyl group or a precursor to it onto the benzofuran scaffold. The acylation of benzofuran derivatives typically requires a Lewis acid catalyst. researchgate.net For instance, the Friedel-Crafts acylation of a suitably substituted benzofuran with a formylating agent or its equivalent can provide a direct route to the desired carbaldehyde.

A significant challenge in the synthesis of certain biologically active compounds has been the incorporation of a benzoyl group at the C-6 position of the benzofuran ring via Friedel-Crafts acylation. orgsyn.orgorgsyn.org Recent developments have shown that bismuth(III) trifluoromethanesulfonate (B1224126) can be an effective catalyst for this transformation, leading to good yields. orgsyn.orgorgsyn.org

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has seen a surge in the development of advanced and catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited significantly from these innovations.

Transition metal catalysis, particularly with palladium, has been extensively used for the synthesis of benzofurans. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are frequently employed to construct the benzofuran core. acs.orggoogle.com For instance, the coupling of terminal alkynes with o-iodophenols followed by intramolecular cyclization is a well-established route. nih.govacs.org

Copper-catalyzed reactions have also emerged as a powerful tool. A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient synthesis of benzofurans. organic-chemistry.org

Furthermore, ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes has been used to synthesize substituted benzofurans. organic-chemistry.org Rhodium(III)-catalyzed reactions between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate have also been reported to yield 3-ethoxycarbonyl benzofuran. orgsyn.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium | Sonogashira coupling/cyclization | Widely used for benzofuran core construction. acs.orgnih.govgoogle.comacs.org |

| Copper (CuBr) | Coupling/cyclization of alkynes and N-tosylhydrazones | Ligand-free and efficient. organic-chemistry.org |

| Ruthenium | Isomerization/ring-closing metathesis | Synthesis from allyloxybenzenes. organic-chemistry.org |

| Rhodium(III) | Reaction of salicylaldehyde and diazo compounds | Yields functionalized benzofurans. orgsyn.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the construction of the benzofuran nucleus, offering versatile and efficient pathways to a wide array of derivatives. nih.gov Palladium, copper, and bimetallic systems are prominently featured in these synthetic approaches.

Palladium-Catalyzed Methodologies

Palladium catalysts are widely employed for the synthesis of benzofuran derivatives through various coupling reactions. nih.gov These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds to construct the heterocyclic ring.

One common strategy is the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, known as the Sonogashira coupling, followed by intramolecular cyclization to yield 2-substituted benzofurans. acs.orgresearchgate.net For instance, the reaction of an o-iodophenol with an appropriate acetylenic substrate in the presence of a palladium-copper catalyst system leads to the formation of the benzofuran ring. researchgate.net The use of palladium nanoparticles has also been reported for one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the advantage of catalyst recyclability. organic-chemistry.org

Another significant palladium-catalyzed approach involves the intramolecular cyclization of o-alkenylphenols. mdpi.com For example, a sequential reaction involving Friedel-Crafts alkylation of phenols with cinnamyl alcohols followed by Pd(II)-catalyzed oxidative annulation of the in-situ generated o-cinnamyl phenols provides a route to 2-benzyl benzofurans. mdpi.com Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool. For instance, the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives has been achieved through Pd-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers. nih.gov

Detailed research has also explored the synthesis of benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles using a palladium acetate (B1210297) catalyst. nih.govacs.org The scope of these reactions is often broad, tolerating a variety of functional groups on the starting materials. mdpi.com

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst System | Product Type | Reference |

| o-Iodophenol, Terminal Alkyne | Pd-Cu catalyst | 2-Substituted Benzofurans | researchgate.net |

| o-Iodophenols, (Trimethylsilyl)acetylene | Palladium nanoparticles | 2-Substituted Benzofurans | organic-chemistry.org |

| Phenols, Cinnamyl Alcohols | Re₂O₇, Pd(II) catalyst | 2-Benzyl Benzofurans | mdpi.com |

| Alkyl Phenyl Ethers | Pd catalyst, BQ, AgOAc, LiOAc | 2,3-Dihydrobenzofurans | nih.gov |

| Aryl Boronic Acid, 2-(2-formylphenoxy)acetonitriles | Pd(OAc)₂, bpy | Benzoyl-substituted Benzofurans | nih.govacs.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of benzofurans. nih.gov These methods are particularly useful for constructing the benzofuran core through various cyclization strategies.

A notable example is the copper-catalyzed coupling of N-tosylhydrazones, derived from o-hydroxybenzaldehydes, with terminal alkynes. mdpi.com This ligand-free approach, using copper(I) bromide, allows for the synthesis of a range of benzofuran derivatives. mdpi.com Another strategy involves the one-pot reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of copper iodide, often utilizing green solvents like deep eutectic solvents (DES). nih.govacs.org This method is advantageous for its environmental friendliness and good to excellent yields. acs.org

Copper catalysts have also been employed in the domino hydration and annulation of 2-fluorophenylacetylene derivatives to afford benzofurans. mdpi.com Furthermore, copper-catalyzed intramolecular C-O coupling of 2-gem-dibromovinylphenols is a key step in a palladium- and carbon monoxide-free synthesis of 2-carboxybenzofurans. organic-chemistry.org Research has also demonstrated the synthesis of trifluoroethyl-substituted benzofuran derivatives by reacting substituted salicylaldehyde-derived Schiff bases with alkenes using a copper chloride catalyst. nih.govacs.org

Table 2: Examples of Copper-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst System | Product Type | Reference |

| N-Tosylhydrazones, Terminal Alkynes | CuBr | Benzofurans | mdpi.com |

| o-Hydroxy Aldehydes, Amines, Alkynes | CuI in Deep Eutectic Solvent | Benzofurans | nih.govacs.org |

| 2-Fluorophenylacetylene Derivatives | CuI, KOH, H₂O, KI | Benzofurans | mdpi.com |

| 2-gem-Dibromovinylphenols | Cu catalyst | 2-Carboxybenzofurans | organic-chemistry.org |

| Salicylaldehyde-derived Schiff bases, Alkenes | CuCl₂, DBU | Trifluoroethyl-substituted Benzofurans | nih.govacs.org |

Palladium-Copper Bimetallic Catalysis

The combination of palladium and copper in a bimetallic catalytic system often leads to enhanced reactivity and efficiency in the synthesis of benzofurans. nih.gov This synergistic catalysis is most prominently featured in the Sonogashira coupling reaction.

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for benzofuran synthesis when applied to o-iodophenols. acs.org In this reaction, the palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate. acs.orgmdpi.com It has been observed that the reaction often does not proceed to the desired product without the presence of the copper co-catalyst. nih.govacs.org

A one-pot synthesis of 2-substituted benzofurans has been developed using a sequential C-C coupling of (trimethylsilyl)acetylene with iodoarenes, followed by C-Si bond cleavage and a subsequent tandem C-C/C-O bond-forming reaction with 2-iodophenol, all under Pd/C-CuI catalysis. researchgate.netnih.gov This methodology has been successfully applied under ultrasound irradiation. nih.gov The total synthesis of certain natural products containing a benzofuran ring has also been achieved using a Pd(Ph₃P)₂Cl₂ and CuI co-catalyzed Sonogashira coupling of a 3-hydroxy-2-iodobenzaldehyde (B1339092) with an ethynylbenzene analogue. rsc.org

Table 3: Examples of Palladium-Copper Bimetallic Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst System | Reaction Type | Product Type | Reference |

| o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI | Sonogashira Coupling/Intramolecular Cyclization | Benzofuran Derivatives | nih.govacs.org |

| (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | 10% Pd/C-CuI-PPh₃-Et₃N | Sequential Coupling/Cyclization | 2-Substituted Benzofurans | researchgate.netnih.gov |

| 3-Hydroxy-2-iodobenzaldehyde, Ethynylbenzene Analogue | Pd(Ph₃P)₂Cl₂, CuI | Sonogashira Coupling | Benzofuran Aldehyde | rsc.org |

Modern Synthesis Techniques

In recent years, modern energy sources such as ultrasound and microwave irradiation have been increasingly utilized to accelerate and improve the synthesis of benzofuran derivatives. These techniques often lead to shorter reaction times, higher yields, and more environmentally friendly processes.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, promoting reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of benzofuran derivatives, often in combination with metal catalysis.

A one-pot, sequential method for the synthesis of 2-substituted benzofurans has been developed utilizing ultrasound irradiation. nih.gov This process involves the coupling of (trimethylsilyl)acetylene with iodoarenes in the presence of a 10% Pd/C-CuI-PPh₃-Et₃N catalyst system, followed by reaction with 2-iodophenol. nih.gov The use of ultrasound significantly enhances the reaction efficiency. nih.gov

Furthermore, the synthesis of benzofuran-oxadiazole hybrids has been achieved using an ultrasonic-assisted approach. nih.gov This method has been shown to be an environmentally friendly, time-saving, and high-yielding methodology. mdpi.com For instance, substituted S-alkylated oxadiazole-based furan structural hybrids were obtained in moderate to good yields by treating oxadiazole-based furan derivatives with substituted bromoacetanilide (B25293) derivatives under basic, ultrasonic-assisted conditions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a method to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. scispace.comresearchgate.net

The synthesis of benzofuran analogs of anthranilic acid has been efficiently carried out using microwave irradiation, providing comparable yields to conventional heating but in a much shorter time. scispace.com The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been significantly expedited using microwave heating. nih.gov This method reduces the reaction time from hours to just a few minutes, with very high yields. nih.gov

Microwave irradiation has also been employed for the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates. researchgate.net Additionally, a microwave-assisted multicomponent protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. researchgate.net The synthesis of benzofuran-oxadiazole and triazole hybrids has also been shown to be highly efficient under microwave irradiation, affording maximum yields in very short reaction times. mdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

| Synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates | 9 hours | Significantly less time | scispace.com |

| Perkin Rearrangement | ~3 hours | 5 minutes | nih.gov |

| Synthesis of Benzofuran-Oxadiazole/Triazole Hybrids | Longer reaction period | 70 seconds | mdpi.com |

Radical Cyclization Cascade for Benzofuran Ring Construction

The construction of the benzofuran ring system through radical cyclization cascades represents a powerful strategy for synthesizing complex molecular architectures. nih.gov These reactions often proceed under mild conditions and allow for the formation of multiple bonds in a single step. sci-hub.se

One notable method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This transfer initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling. The result is the formation of complex benzofurylethylamine derivatives. nih.gov This approach is particularly valuable for creating polycyclic benzofurans that are otherwise difficult to prepare. nih.gov

Another innovative cascade reaction utilizes a silver (AgNO₂) catalyst to mediate the radical cyclization of 2-alkynylanisoles, selenium powder, and arylboronic acids. sci-hub.seacs.org This process is remarkable for its efficiency, enabling the construction of a benzofuran ring, two carbon-selenium (C-Se) bonds, and a carbon-oxygen (C-O) bond in one operational step. sci-hub.seacs.org Mechanistic studies suggest the reaction proceeds through an aryl selenium radical intermediate, which is generated in situ. sci-hub.se

Furthermore, radical cascade reactions have been successfully applied to synthesize 3,4-fused tricyclic benzofuran derivatives. In this method, propargyl iodophenol derivatives with a tethered alkene undergo a cascade reaction. The generated vinyl radical intermediate reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans, which serve as precursors to the fully aromatic tricyclic benzofurans. researchgate.net

| Method | Key Reactants | Catalyst/Initiator | Primary Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Azaallyl Anion Cascade | 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Single-Electron Transfer (SET) | Benzofurylethylamine derivatives | Forms complex polycyclic benzofurans under mild conditions. nih.gov | nih.gov |

| Selenium Radical Cascade | 2-Alkynylanisoles, Se powder, Arylboronic acids | AgNO₂ | Selenated benzofurans | Forms multiple C-Se and C-O bonds in a single step. sci-hub.seacs.org | sci-hub.seacs.org |

| Intramolecular Alkene Insertion | Propargyl iodophenol derivatives with tethered alkene | Radical initiator | 3,4-Fused tricyclic dihydrobenzofurans | Creates fused tricyclic systems via vinyl radical cyclization. researchgate.net | researchgate.net |

Proton Quantum Tunneling for Benzofuran Ring Construction

Quantum mechanics offers unconventional pathways for chemical reactions, including the construction of heterocyclic rings. ruben-group.de A prime example is the synthesis of a benzofuran derivative on a silver surface (Ag(111)) mediated by proton quantum tunneling. nih.govresearchgate.net This phenomenon allows reactions to occur at temperatures far below the classical thermal energy barrier. vixra.org

The specific reaction investigated is a hydroalkoxylation, where a precursor molecule adsorbed on the silver surface undergoes ring closure to form the furan moiety of the benzofuran system. ruben-group.de This transformation proceeds efficiently at temperatures as low as 150 K, a regime where classical, thermally activated pathways are inaccessible. nih.gov The reaction is highly selective, with no detectable side products. ruben-group.de

The mechanism involves two main steps:

Hydrogen Transfer : A proton tunnels from a hydroxyl group to a nearby alkyne group within the same molecule. ruben-group.de

Ring Closure : This is followed by a conformational rotation that closes the ring, completing the furan structure. ruben-group.de

Experimental evidence for the dominance of quantum tunneling was provided by the kinetic isotope effect (KIE). nih.gov When the tunneling proton was replaced with its heavier isotope, deuterium, the reaction rate significantly decreased, confirming that tunneling is the critical step in the reaction pathway under these low-temperature, on-surface conditions. ruben-group.denih.gov This approach highlights how quantum effects can be harnessed to achieve highly selective and complex chemical transformations that are not feasible through conventional solution-phase chemistry. ruben-group.de

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | On-surface intramolecular hydroalkoxylation. | ruben-group.denih.gov |

| Surface | Silver (Ag(111)). | nih.gov |

| Reaction Temperature | Proceeds at temperatures as low as 150 K. | researchgate.net |

| Key Mechanism | Proton quantum tunneling from a hydroxyl to an alkyne group, followed by ring closure. | ruben-group.de |

| Key Evidence | Significant kinetic isotope effect observed upon deuteration, confirming the tunneling pathway. | nih.gov |

| Significance | Demonstrates a highly selective reaction pathway inaccessible through classical thermal activation. | ruben-group.de |

Total Synthesis and Fragment-Based Synthesis for Complex Benzofuran Structures

The benzofuran scaffold is a cornerstone in many complex natural products and serves as a valuable starting point in drug discovery. Both total synthesis and fragment-based approaches are employed to construct and elaborate upon these intricate structures.

Total Synthesis involves the complete chemical synthesis of a complex molecule from simple, commercially available precursors. Strategies for synthesizing natural products containing the benzofuran ring often rely on powerful cross-coupling and cyclization reactions. rsc.org For instance, the synthesis of Ailanthoidol has been achieved via Sonogashira coupling of an ortho-halophenol with an alkyne, which induces simultaneous cyclization to form the benzofuran core. rsc.org Similarly, the synthesis of XH-14 features a Sonogashira coupling followed by an iodine-promoted cyclization. rsc.org The synthesis of the antibacterial and cytostatic agent Kendomycin involves the acid-catalyzed formation of the furan ring from a ketone precursor or a gold-catalyzed hydroalkoxylation to form the benzofuran intermediate. rsc.org

Fragment-Based Synthesis , a key strategy in modern drug discovery, begins with small, simple chemical fragments that are known to bind to a biological target. mdpi.comnih.gov These fragments are then grown or linked together to create more potent and selective lead compounds. latrobe.edu.au This approach has been successfully applied to develop inhibitors for the Escherichia coli enzyme DsbA, a critical virulence factor. nih.gov

The starting point was the identification of a weakly binding fragment, 2-(6-bromobenzofuran-3-yl)acetic acid. nih.gov Through systematic chemical elaboration, analogues were synthesized by adding substituents at various positions of the benzofuran scaffold. mdpi.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies guided this process, showing that the analogues bind in a hydrophobic groove adjacent to the enzyme's active site. mdpi.comnih.gov By extending the fragment from the C-6 position with ether and benzyl (B1604629) groups, researchers were able to probe for more favorable interactions within the binding site, leading to analogues with significantly improved binding affinity. mdpi.com

| Strategy | Objective | Starting Material | Key Methods | Example Product/Target | Reference |

|---|---|---|---|---|---|

| Total Synthesis | Construct a specific, complex natural product from simple precursors. | Readily available chemicals (e.g., halophenols, alkynes). | Sonogashira coupling, Oxidative cyclization, Gold-catalyzed hydroalkoxylation. rsc.org | Ailanthoidol, Kendomycin, XH-14. rsc.org | rsc.org |

| Fragment-Based Synthesis | Develop potent and selective drug candidates by elaborating a simple core structure. | A small fragment with confirmed (weak) binding to a biological target. | Systematic chemical modification (e.g., Williamson ether synthesis, Suzuki coupling) guided by structural biology (X-ray, NMR). mdpi.com | DsbA enzyme inhibitors. mdpi.comnih.gov | mdpi.comnih.gov |

Chemical Reactivity and Transformation Studies of Benzofuran 6 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Carbaldehyde Moiety

The carbaldehyde group in benzofuran-6-carbaldehyde is a primary site for various chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, benzofuran-6-carboxylic acid. This transformation is a fundamental process in organic synthesis, often employing a range of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromic acid (Jones reagent). Milder and more selective methods, such as using hydrogen peroxide or Oxone, are also effective and offer environmentally benign alternatives to traditional metal-based oxidants. The choice of reagent can be critical to avoid unwanted side reactions on the electron-rich benzofuran (B130515) ring.

The general transformation is as follows:

| Oxidizing Agent | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, Room Temperature | Benzofuran-6-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Basic solution, heat | Benzofuran-6-carboxylic acid |

| Hydrogen Peroxide (H₂O₂) | Basic conditions | Benzofuran-6-carboxylic acid |

This table represents common oxidation methods for aromatic aldehydes and their expected application to this compound.

Reduction Reactions to Alcohols

The reduction of the carbaldehyde group in this compound yields the corresponding primary alcohol, (benzofuran-6-yl)methanol. This conversion is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it efficiently reduces aldehydes and ketones without affecting other functional groups like esters. The reaction is generally carried out in protic solvents such as ethanol (B145695) or methanol (B129727) at room temperature. For more resistant carbonyls, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions as it reacts violently with water.

The general reaction is:

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | Room Temperature | (Benzofuran-6-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 0 °C to Room Temperature, followed by aqueous workup | (Benzofuran-6-yl)methanol |

This interactive table summarizes typical reduction conditions for aldehydes applied to this compound.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX). This reaction is a powerful tool for forming new carbon-carbon bonds. The addition of a Grignard reagent to this compound results in the formation of a secondary alcohol after an acidic workup. The specific alcohol produced depends on the alkyl or aryl group of the Grignard reagent used.

The two-step reaction sequence is:

this compound + R-MgX → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ → 1-(Benzofuran-6-yl)-1-alkanol (or arylmethanol)

| Grignard Reagent (R-MgX) | Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(Benzofuran-6-yl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Benzofuran-6-yl(phenyl)methanol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(Benzofuran-6-yl)propan-1-ol |

This table illustrates the expected products from the nucleophilic addition of various Grignard reagents to this compound.

Condensation Reactions with Various Nucleophiles

This compound readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), in what is known as the Knoevenagel condensation. This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), and leads to the formation of a new carbon-carbon double bond. The product is an α,β-unsaturated compound, which is a versatile intermediate for further synthetic transformations. The reaction with malononitrile yields 2-(benzofuran-6-ylmethylene)malononitrile. Electron-withdrawing groups on the aldehyde generally increase the reaction rate.

The reaction is:

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine or Ammonium Acetate | 2-(Benzofuran-6-ylmethylene)malononitrile |

| Diethyl malonate | Piperidine | Diethyl 2-(benzofuran-6-ylmethylene)malonate |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(benzofuran-6-yl)acrylate |

This table shows the products of Knoevenagel condensation between this compound and various active methylene compounds.

Reactions Involving the Benzofuran Ring System

Electrophilic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution on the benzofuran ring system is complex due to the competing directing effects of the fused furan (B31954) ring and any substituents on the benzene ring. The furan ring is electron-rich and generally directs electrophilic attack to the C2 or C3 position of the heterocyclic ring. For instance, the Vilsmeier-Haack reaction introduces a formyl group preferentially at the C2 position of unsubstituted benzofuran.

However, the reactivity of the benzene ring in this compound is influenced by two main factors:

The activating, ortho, para-directing effect of the furan oxygen.

The deactivating, meta-directing effect of the carbaldehyde group at the C6 position.

The carbaldehyde group strongly deactivates the benzene ring towards electrophilic attack, making reactions on the benzene moiety less favorable than on the furan ring. When substitution does occur on the benzene ring, the position of attack is determined by the interplay of these directing effects. The positions ortho to the furan ring are C7 and C5. The positions meta to the C6-aldehyde are C5 and C7. Therefore, both the activating effect of the furan oxygen and the deactivating effect of the aldehyde group direct incoming electrophiles to the C5 and C7 positions. The precise outcome of a specific electrophilic substitution reaction, such as nitration or halogenation, would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitrothis compound and/or 7-Nitrothis compound |

| Bromination | Br₂/FeBr₃ | 5-Bromothis compound and/or 7-Bromothis compound |

This table outlines the predicted products for electrophilic substitution on the benzene ring of this compound, considering the combined directing effects.

Regioselective Metallation and Functionalization of this compound

The regioselective metallation of benzofuran derivatives is a powerful strategy for the introduction of functional groups at specific positions of the heterocyclic ring. In the case of this compound, the directing effects of both the benzofuran ring system and the carbaldehyde group play a crucial role in determining the site of metallation. The inherent electronic properties of the benzofuran ring favor deprotonation at the C2 position. However, the presence of the aldehyde group at the C6 position can influence the regioselectivity of the reaction.

Deprotometallation is typically achieved using strong organometallic bases such as organolithium reagents or lithium amide bases. For instance, deprotocupration followed by trapping with an electrophile has been successfully employed for the functionalization of the benzofuran nucleus. researchgate.net In a related context, N,N-dialkylbenzofuran-2-carboxamides have been shown to undergo deprotolithiation at the C3 position. researchgate.net

For this compound, the most probable sites for metallation are the C2, C5, and C7 positions. The C2 position is activated due to the adjacent oxygen atom. The C5 and C7 positions are ortho to the electron-withdrawing carbaldehyde group, which can facilitate deprotonation through an inductive effect and potential coordination of the metallating agent.

A study on the deprotometallation of benzofuran and its derivatives has shown that functionalization can be directed to specific positions depending on the base and reaction conditions used. researchgate.net While specific studies on this compound are not extensively documented in the reviewed literature, the principles of regioselective metallation of substituted benzofurans can be applied. The choice of the metallating agent and reaction conditions is critical to achieve the desired regioselectivity. For example, the use of a bulky base might favor metallation at the less sterically hindered C7 position over the C5 position.

Table 1: Potential Regioselective Metallation Sites of this compound and Subsequent Functionalization

| Metallation Position | Rationale for Reactivity | Potential Electrophiles for Functionalization | Resulting Functionalized Product |

| C2 | Inherent acidity of the C2 proton in the benzofuran ring. | Alkyl halides, Silyl chlorides, Carbon dioxide | 2-Substituted-benzofuran-6-carbaldehyde |

| C5 | ortho-directing effect of the C6-carbaldehyde group. | Alkyl halides, Silyl chlorides, Carbon dioxide | 5-Substituted-benzofuran-6-carbaldehyde |

| C7 | ortho-directing effect of the C6-carbaldehyde group. | Alkyl halides, Silyl chlorides, Carbon dioxide | 7-Substituted-benzofuran-6-carbaldehyde |

Cyclization Reactions Leading to Polycyclic Compounds

This compound serves as a valuable precursor for the synthesis of more complex polycyclic aromatic compounds. The aldehyde functionality provides a reactive handle for various cyclization strategies, enabling the construction of additional fused rings onto the benzofuran scaffold. These reactions are pivotal in the synthesis of novel materials and compounds with potential biological activity.

One common approach involves the condensation of the aldehyde with a suitable reaction partner, followed by an intramolecular cyclization. For instance, a Friedel-Crafts-type reaction or a Bradsher cyclization can be employed to form a new six-membered ring. researchgate.net The synthesis of polycyclic aromatic hydrocarbons often involves the cyclodehydrogenation of suitable precursor molecules. researchgate.net

While specific examples detailing the cyclization of this compound are not prevalent in the surveyed literature, the general methodologies for the synthesis of polycyclic benzofurans can be extrapolated. For example, a tandem radical cyclization/intermolecular coupling of 2-azaallyls has been reported for the construction of complex benzofurylethylamine derivatives, showcasing a modern approach to polycyclic benzofuran synthesis. nih.gov

Another strategy could involve the conversion of the aldehyde group into a functionality that can participate in a pericyclic reaction, such as a Diels-Alder reaction, to build a new carbocyclic ring. The resulting polycyclic system can then be further elaborated. The synthesis of complex benzofuran derivatives through cascade radical cyclization highlights the potential for forming multiple rings in a single synthetic operation. nih.gov

Table 2: Hypothetical Cyclization Strategies for this compound

| Reaction Type | Reaction Partner | Intermediate | Resulting Polycyclic System |

| Friedel-Crafts Acylation/Alkylation | Aromatic compound with an activatable position | Acylium ion or carbocation intermediate | Fused aromatic ring system |

| Bradsher Reaction | Aryl Grignard or aryllithium reagent | Diaryl carbinol intermediate | Fused aromatic ring system |

| Pictet-Spengler Reaction | Tryptamine or related indole (B1671886) derivative | Spiroindolenine intermediate | Fused indole-benzofuran system |

| Diels-Alder Reaction | Diene (after conversion of aldehyde to a dienophile) | Cycloaddition adduct | Fused six-membered ring |

Derivatization Strategies for Structural Modification

The aldehyde group of this compound is a versatile functional group that allows for a wide range of derivatization reactions, enabling significant structural modifications of the benzofuran core. These modifications are crucial for tuning the electronic and steric properties of the molecule, which is of particular interest in medicinal chemistry and materials science.

Wittig Olefination

The Wittig reaction is a widely used method for the conversion of aldehydes and ketones to alkenes. wikipedia.orgmasterorganicchemistry.com In this reaction, this compound would react with a phosphonium (B103445) ylide (Wittig reagent) to form a benzofuranyl-substituted alkene. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

The synthesis of various alkene derivatives from this compound via the Wittig reaction would allow for the introduction of a diverse range of substituents, thereby expanding the chemical space of accessible benzofuran derivatives. The reaction is known for its functional group tolerance, making it a robust method for the late-stage modification of complex molecules. wikipedia.org

Table 3: Examples of Wittig Olefination with this compound

| Wittig Reagent | Expected Alkene Product | Stereoselectivity |

| Methyltriphenylphosphonium bromide | 6-(Vinyl)benzofuran | (Z)-selective with non-stabilized ylide |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(benzofuran-6-yl)acrylate | (E)-selective with stabilized ylide |

| Benzyltriphenylphosphonium chloride | 6-(Styryl)benzofuran | (Z)-selective with non-stabilized ylide |

Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful method for the synthesis of alkenes from aldehydes. alfa-chemistry.com This reaction involves the reaction of an aldehyde with a heteroaryl sulfone, typically a benzothiazol-2-yl (BT) sulfone, in the presence of a base. organic-chemistry.org A key advantage of the Julia-Kocienski olefination is its high (E)-selectivity for the formation of the double bond. organic-chemistry.org

The reaction of this compound with various BT-sulfones would provide access to a range of (E)-alkenes with diverse substitution patterns. This method is particularly useful for the synthesis of trans-stilbene (B89595) analogues and other conjugated systems. The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups. nih.gov

Table 4: Julia-Kocienski Olefination of this compound

| BT-Sulfone Reagent | Expected Alkene Product | Stereoselectivity |

| Benzyl (B1604629) benzothiazol-2-yl sulfone | (E)-6-(Styryl)benzofuran | High (E)-selectivity |

| (Benzothiazol-2-ylsulfonyl)acetonitrile | (E)-3-(Benzofuran-6-yl)acrylonitrile | High (E)-selectivity |

| Ethyl (benzothiazol-2-ylsulfonyl)acetate | (E)-Ethyl 3-(benzofuran-6-yl)acrylate | High (E)-selectivity |

Cross-Coupling Reactions (e.g., Suzuki Reaction)

To utilize this compound in cross-coupling reactions such as the Suzuki-Miyaura reaction, the molecule first needs to be functionalized with a suitable leaving group, typically a halide or a triflate. For instance, if a bromo-substituted this compound is available, it can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its broad substrate scope, excellent functional group tolerance, and generally high yields. pjps.pk This reaction would allow for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at a specific position on the benzofuran ring, leading to a diverse library of substituted benzofuran-6-carbaldehydes.

For example, the coupling of a hypothetical 5-bromo-benzofuran-6-carbaldehyde with phenylboronic acid would yield 5-phenyl-benzofuran-6-carbaldehyde. The position of the leaving group on the benzofuran ring would dictate the site of the newly formed C-C bond.

Table 5: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

| Halogenated Substrate | Boronic Acid | Catalyst/Base System | Expected Product |

| 5-Bromo-benzofuran-6-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-benzofuran-6-carbaldehyde |

| 7-Bromo-benzofuran-6-carbaldehyde | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 7-(Thiophen-2-yl)this compound |

| 5-Iodo-benzofuran-6-carbaldehyde | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-Vinyl-benzofuran-6-carbaldehyde |

Vilsmeier Formylation and Related C-Formylation Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org The benzofuran ring is considered electron-rich and is susceptible to electrophilic substitution.

The Vilsmeier-Haack reaction on benzofuran itself is known to proceed at the C2 or C3 position. In the case of this compound, the existing aldehyde group is an electron-withdrawing and meta-directing group for electrophilic aromatic substitution on the benzene ring. However, the furan ring is generally more reactive towards electrophiles than the benzene ring. Therefore, formylation is most likely to occur at the C2 or C3 position of the benzofuran nucleus. The regioselectivity would be influenced by the electronic and steric effects of the existing aldehyde group.

A patent describes the formylation of benzofuran using a Vilsmeier reagent prepared from chloroform (B151607) and DMF under photochemical conditions, suggesting that various methods can be employed for this transformation. google.com While the direct Vilsmeier formylation of this compound is not explicitly detailed in the reviewed literature, the general reactivity patterns of benzofurans suggest that further formylation is a feasible transformation. ijpcbs.com

Table 6: Potential Products of Vilsmeier Formylation of this compound

| Position of Formylation | Rationale | Expected Product |

| C2 | High electron density at the C2 position of the furan ring. | Benzofuran-2,6-dicarbaldehyde |

| C3 | Alternative site of electrophilic attack on the furan ring. | Benzofuran-3,6-dicarbaldehyde |

| C5 | meta-directing effect of the C6-carbaldehyde on the benzene ring. | Benzofuran-5,6-dicarbaldehyde |

| C7 | ortho-directing effect of the oxygen atom, though less favored than C2/C3. | Benzofuran-6,7-dicarbaldehyde |

Biological Activities and Mechanisms of Action of Benzofuran 6 Carbaldehyde and Its Derivatives

Anticancer Research

Benzofuran (B130515) derivatives have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action. mdpi.comnih.gov

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of benzofuran have shown significant cytotoxic activity against a broad spectrum of human cancer cell lines. For instance, certain 3-methylbenzofuran (B1293835) derivatives have demonstrated potent antiproliferative activity against non-small cell lung carcinoma cell lines, A549 and NCI-H23. nih.gov Similarly, benzofuran-based carboxylic acids have been effective against human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Research has also highlighted the efficacy of halogenated benzofuran derivatives against leukemia cell lines K562 and HL60, and cervical cancer cells (HeLa). nih.govmdpi.com Furthermore, other derivatives have shown inhibitory effects against hepatocellular carcinoma (HepG2), prostate carcinoma (PC3), and colon cancer cell lines (HCT116 and HT-29). nih.gov

Interactive Table: Cytotoxic Activity of Benzofuran Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 |

| Benzofuran derivative 44b | MDA-MB-231 (Breast) | 2.52 |

| Benzofuran-chalcone derivative 33d | MCF-7 (Breast) | 3.22 |

| Benzofuran-chalcone derivative 33d | A-549 (Lung) | 2.74 |

| Halogenated benzofuran derivative 1 | HL60 (Leukemia) | 0.1 |

| Benzofuran-2-carboxamide (B1298429) derivative 50g | A549 (Lung) | 0.57 |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 |

| Benzofuran-pyrazole derivative 13g | MCF-7 (Breast) | 1.287 |

Mechanisms of Apoptosis Induction

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells by activating key executioner proteins such as caspase-3 and caspase-7. nih.govnih.gov For example, a synthetic derivative of benzofuran lignan, known as Benfur, has been shown to induce apoptosis in p53-positive cells. nih.gov The apoptotic process induced by some benzofuran derivatives involves the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.com For instance, the benzofuran derivative BL-038 induces apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. mdpi.com

Inhibition of Specific Signaling Pathways

Benzofuran derivatives have been found to interfere with specific signaling pathways that are crucial for cancer cell proliferation and survival. nih.govnih.gov One notable target is the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer. Certain benzofuran derivatives have been developed as inhibitors of mTOR signaling, demonstrating cytotoxicity in cancer cell lines. nih.gov Another important pathway targeted by these compounds is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a key role in inflammation and cancer. The synthetic benzofuran derivative, Benfur, has been shown to inhibit endotoxin-induced NF-κB activation. nih.gov Furthermore, some benzofuran derivatives have been identified as inhibitors of VEGFR-2 (vascular endothelial growth factor receptor 2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.gov

Activity Against Specific Cancer Types (e.g., Lung, Breast, Prostate, Ovarian Cancer)

The anticancer activity of benzofuran derivatives has been investigated in various specific types of cancer.

Lung Cancer: Several studies have highlighted the potential of benzofuran derivatives against non-small cell lung cancer (NSCLC). nih.govresearchgate.net For instance, 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have demonstrated significant inhibitory effects on the growth of A549 and NCI-H23 lung cancer cell lines. nih.gov A selective Polo-like kinase 1 (PLK1) PBD inhibitor, MCC1019, which is a bromomethyl-substituted benzofuran, has shown promise in the treatment of lung cancer. mdpi.com

Breast Cancer: Benzofuran derivatives have shown considerable activity against breast cancer cells. nih.govox.ac.uk A novel series of benzofuran derivatives exhibited anticancer activity against estrogen receptor-dependent MCF-7 human breast cancer cells. ox.ac.uk Additionally, benzofuran-based carboxylic acids have demonstrated anti-proliferative action against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Prostate Cancer: The antitumor activities of benzofuran-substituted chalcone (B49325) compounds have been evaluated against the PC-3 human prostate cancer cell line. rsc.org

Ovarian Cancer: Certain benzofuran derivatives have been identified as active agents against ovarian cancer. For example, specific derivatives have been evaluated for their anticancer activity against the human ovarian cancer cell line A2780, with some compounds showing notable inhibitory effects. rsc.org

Antimicrobial Research

In addition to their anticancer properties, benzofuran derivatives have been recognized for their broad-spectrum antimicrobial activity. nih.govtaylorandfrancis.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, MRSA, Mycobacterium tuberculosis)

Benzofuran derivatives have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus and MRSA: Many benzofuran derivatives have shown potent inhibitory activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). taylorandfrancis.comtandfonline.com For example, a series of 5,7-dibromo-2-benzoylbenzofurans were evaluated for their in-vitro antibacterial activities against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. tandfonline.com Some derivatives, particularly those bearing carboxylic acid functional groups, exhibited reasonable activity against MRSA strains. tandfonline.com

Escherichia coli : The antibacterial activity of benzofuran derivatives has also been demonstrated against the Gram-negative bacterium Escherichia coli. nih.govnih.gov Certain pyrazolyl-benzofuran derivatives have been shown to be active against E. coli. nih.gov

Mycobacterium tuberculosis : While the provided search results focus more on general antibacterial activity, the broader literature on benzofuran derivatives indicates their investigation against Mycobacterium tuberculosis. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. nih.gov For instance, the enhanced lipophilicity of some aza-benzofuran compounds is thought to facilitate electrostatic interactions with bacterial membranes, leading to a disruption of their integrity. nih.gov

Interactive Table: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives Against Various Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 |

| 1,3-Dimethoxy-4,6-dimethylnaphthofuran (39) | Staphylococcus aureus | 62.5 |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 |

| Benzofuran derivative 1 | Escherichia coli | 25 |

| 5,7-dibromo-2-benzoylbenzofuran 9b, 9d | MRSA | 32 |

| Benzofuran derivative 6a, 6b, 6f | Staphylococcus aureus | 6.25 |

Antifungal Properties

Benzofuran derivatives have been identified as a promising class of compounds in the search for effective and low-toxicity antifungal drugs. rsc.org Research has demonstrated their activity against a variety of pathogenic fungi.

For instance, certain oxa-benzofuran compounds have shown notable antifungal effects. One study identified that a benzofuran derivative designated as compound 6 was active against Penicillium italicum and Colletotrichum musae, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. nih.govmdpi.com Other research has focused on synthesizing novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus, with some of the synthesized compounds exhibiting potent antifungal activity. nih.gov

A series of synthesized 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems were evaluated for their antifungal properties. koreascience.kr Within this series, compounds 2a, 2d, and 5c displayed mild antifungal activity. koreascience.kr Another study found that a benzofuran derivative linked to a benzimidazole (B57391) moiety (compound 15) had mild activity against Candida albicans. researchgate.net

The well-known antiarrhythmic agent amiodarone, which features a benzofuran core, has been found to possess potent antifungal activity against a broad spectrum of fungi, suggesting its potential as a new class of antimycotic. researchgate.net Furthermore, halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antifungal activity against C. albicans. researchgate.net

| Compound/Derivative | Fungal Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Compound 6 (oxa-benzofuran) | Penicillium italicum | 12.5 μg/mL | nih.govmdpi.com |

| Compound 6 (oxa-benzofuran) | Colletotrichum musae | 12.5–25 μg/mL | nih.govmdpi.com |

| Thiazolo[3,2-a]benzimidazole derivatives (4b, 4d) | Not specified | Potential antifungal activity | nih.gov |

| Thiosemicarbazides (2a, 2d), Thiazolidin-4-one (5c) | Not specified | Mild antifungal activity | koreascience.kr |

| Benzofuran-benzimidazole derivative (15) | Candida albicans | Mild activity | researchgate.net |

| Amiodarone | Broad range of fungi | Potent antifungal activity | researchgate.net |

Mechanisms of Action (e.g., Microbial Cell Membrane Disruption)

The antifungal mechanisms of benzofuran derivatives are multifaceted, with microbial cell membrane disruption being a key mode of action. frontiersin.org The chemical structure of these derivatives plays a crucial role in their ability to interact with and compromise the fungal cell membrane. For example, the presence of hydroxyl groups at the C-6 position can decrease a compound's polarity, making it more capable of penetrating the fungal cell membrane via hydrophobic interactions. nih.gov Studies using scanning electron microscopy on C. albicans treated with naphthofuranquinones, a related class of compounds, revealed morphological alterations on the fungal surface, including wrinkled and rough surfaces with cavities, which demonstrates membrane destabilization. frontiersin.org

Beyond direct physical disruption, some benzofuran derivatives act on specific cellular pathways. The antifungal drug amiodarone, for instance, is thought to exert its fungicidal activity by mobilizing intracellular Ca2+. researchgate.net Other derivatives function by inhibiting essential fungal enzymes. Esters and amides of substituted 2-benzofurancarboxylic acids have been shown to act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net

Anti-inflammatory Research

Benzofuran and its derivatives have demonstrated significant anti-inflammatory properties in various research models. rsc.orgnih.gov A primary mechanism of this activity is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

In one study, aza-benzofuran compounds were evaluated for their ability to inhibit NO release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. nih.govmdpi.com Compounds 1 and 4 exhibited potent anti-inflammatory activity with IC50 values of 17.3 μM and 16.5 μM, respectively, which was comparable to the positive control, celecoxib (B62257) (IC50 of 32.1 μM). mdpi.com Similarly, a new benzofuran with an N-aryl piperazine (B1678402) derivative (compound 38) was found to inhibit NO production with an IC50 value of 5.28 μM. rsc.org Another study on new heterocyclic/benzofuran hybrids identified compound 5d as having an excellent inhibitory effect on the generation of NO, with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. nih.gov

Further research has shown that the anti-inflammatory effects of these compounds extend to the regulation of pro-inflammatory cytokines. The piperazine/benzofuran hybrid 5d was found to reduce the expression of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in both serum and tissues. nih.gov This suggests that the anti-inflammatory mechanism may be linked to the NF-κB and MAPK signaling pathways. nih.gov Other benzofuran derivatives have been shown to exert anti-inflammatory effects through the suppression of cyclooxygenase (COX-1, COX-2) and lipoxygenase (LOX) enzymes. nih.gov

| Compound/Derivative | Mechanism/Target | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Aza-benzofuran (Compound 1) | NO Inhibition | 17.3 μM | nih.govmdpi.com |

| Aza-benzofuran (Compound 4) | NO Inhibition | 16.5 μM | nih.govmdpi.com |

| N-aryl piperazine derivative (Compound 38) | NO Inhibition | 5.28 μM | rsc.org |

| Piperazine/benzofuran hybrid (Compound 5d) | NO Inhibition | 52.23 ± 0.97 μM | nih.gov |

| Piperazine/benzofuran hybrid (Compound 5d) | Reduction of IL-1β, TNF-α, IL-6 | Effective in vivo | nih.gov |

| Benzofuran compound IV | COX-1, COX-2, LOX suppression | Potent activity | nih.gov |

Antioxidant Research

The antioxidant potential of benzofuran derivatives has been well-documented, with activities attributed to their ability to scavenge free radicals and mitigate oxidative stress. rsc.orgmedcraveonline.comnih.gov

Benzofuran derivatives exhibit antioxidant activity through their ability to donate a hydrogen atom or an electron to neutralize free radicals. rsc.organtiox.org The primary mechanism for many of these compounds is hydrogen atom transfer (HAT), where the antioxidant's effectiveness is largely determined by the O–H bond dissociation enthalpy (BDE). rsc.org In certain environments, such as in water or methanol (B129727), the sequential proton loss electron transfer (SPLET) pathway may also occur. rsc.org

The free radical scavenging capacity of these compounds has been quantified using various assays. A novel benzofuran-2-carboxamide derivative (compound 65) demonstrated a 23.5% inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical formation at a concentration of 100 μM. rsc.org Another study on a different benzofuran-2-carboxamide (compound 1j) also reported a 23.5% inhibition of DPPH radicals and, notably, a 62% inhibition of in vitro lipid peroxidation (LPO) in rat brain homogenate at the same concentration. nih.gov Research into a series of substituted benzofuran derivatives identified several compounds (6a, 6b, 6d, 6h, 6o, 6p, and 6r) with very good antioxidant activity as measured by the DPPH method. nih.gov

| Compound/Derivative | Assay | Observed Activity (% Inhibition @ 100 μM) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide (Compound 65) | DPPH Radical Scavenging | 23.5% | rsc.org |

| Benzofuran-2-carboxamide (Compound 1j) | DPPH Radical Scavenging | 23.5% | nih.gov |

| Benzofuran-2-carboxamide (Compound 1j) | Lipid Peroxidation (LPO) Inhibition | 62% | nih.gov |

| Substituted benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH Radical Scavenging | Very good activity | nih.gov |

Beyond direct radical scavenging, benzofuran derivatives can protect cells from damage induced by oxidative stress. nih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), can damage crucial biomolecules like lipids, proteins, and nucleic acids. nih.govmdpi.com

In a cellular model of neurodegeneration, novel benzofuran-2-one derivatives were shown to significantly reduce the levels of intracellular ROS induced by catechol stress. mdpi.com Specifically, compounds 6 and 9 demonstrated a strong capacity to protect differentiated SH-SY5Y cells from catechol-induced cell death. mdpi.com Similarly, the benzofuran-2-carboxamide derivative known as compound 1j exhibited the most potent inhibition of NMDA-induced ROS generation in primary cultured rat cortical cells. nih.gov These findings indicate that benzofuran derivatives can effectively mitigate oxidative stress at the cellular level, highlighting their therapeutic potential for conditions associated with oxidative damage. nih.govmdpi.com

Antiviral Research (e.g., Anti-HIV, Anti-Hepatitis C)

The benzofuran scaffold is a key structural feature in several compounds investigated for antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). rsc.orgmedcraveonline.comresearchgate.net

A high-throughput screening of approximately 300,000 small molecules identified a class of benzofuran compounds as inhibitors of HCV. nih.gov Optimization of this benzofuran scaffold led to the development of several compounds with potent inhibition of HCV (EC50 < 100 nM), low cytotoxicity (CC50 > 25 µM), and an excellent selectivity index of over 371-fold. nih.gov These compounds were found to dramatically inhibit both extracellular and intracellular viral levels for wild-type HCV. nih.gov

In the context of anti-HIV research, 2-substituted benzofurans have received considerable attention. medcraveonline.com A study evaluating a series of newly synthesized benzofuran derivatives found that several compounds showed weak to moderate anti-HIV-1 activity. koreascience.krresearchgate.net Specifically, compounds 5c and 9a produced a significant reduction in the viral cytopathic effect, at 93.19% and 59.55%, respectively. koreascience.kr Further investigation confirmed that compound 9a possessed moderate anti-HIV activity. koreascience.kr These studies underscore the importance of the benzofuran nucleus in designing novel antiviral agents.

| Compound Class/Derivative | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| Optimized Benzofuran Exemplars | Hepatitis C Virus (HCV) | Potent inhibition (EC50 < 100 nM) | nih.gov |

| Thiazolidin-4-one (Compound 5c) | HIV-1 | 93.19% reduction of viral cytopathic effect | koreascience.kr |

| 2-thioxo-2,3-dihydro-thiazole (Compound 9a) | HIV-1 | 59.55% reduction of viral cytopathic effect; moderate activity | koreascience.kr |

| 2-acetylbenzofuran derivatives (2, 3a, 3b) | HIV-1 | Weak anti-HIV-1 activity | researchgate.net |

Enzyme Inhibition Studies

Benzofuran-6-carbaldehyde and its related structures have been investigated for their ability to inhibit various enzymes, a key mechanism through which they can exert pharmacological effects. The benzofuran scaffold serves as a versatile template for designing molecules that can interact with the active sites of enzymes, leading to the modulation of biological pathways. Research has focused on specific enzymes implicated in disease pathogenesis, including transglutaminases and chorismate mutase.

Transglutaminases are a family of enzymes involved in creating crosslinks between proteins. Transglutaminase 2 (TG2) in particular is associated with the pathogenesis of certain diseases. Derivatives of the benzofuran structure have been identified as potential novel inhibitors of these enzymes. Specifically, benzofuran-6-carboxylic acid, a closely related oxidized form of this compound, and its derivatives are noted for their potential to inhibit transglutaminases. This inhibitory action suggests that such compounds could be valuable in developing pharmaceutical compositions for the treatment and prophylaxis of diseases related to transglutaminase activity.

Table 1: Benzofuran Derivatives as Transglutaminase Inhibitors

| Compound | Target Enzyme | Potential Therapeutic Application | Source |

|---|

Chorismate mutase is a crucial enzyme in the shikimate pathway in bacteria, fungi, and plants, responsible for catalyzing the conversion of chorismate to prephenate, a precursor for the synthesis of essential aromatic amino acids. As this pathway is absent in humans, it represents an attractive target for developing new antimicrobial agents.

Certain benzofuran derivatives have been synthesized and evaluated for their potential as chorismate mutase inhibitors, positioning them as potential antitubercular agents. In vitro studies have demonstrated that specific derivatives of benzofuran show significant inhibitory activity against this enzyme.

Table 2: Research Findings on Chorismate Mutase Inhibition by Benzofuran Derivatives

| Active Compounds | Target Enzyme | In Vitro Inhibition | Concentration | Potential Application | Source |

|---|

Other Biological Activities and Pharmacological Potentials

The benzofuran nucleus is a core component of many natural and synthetic compounds that exhibit a wide array of biological activities. This structural motif has been a focus of medicinal chemistry research, leading to the discovery of derivatives with significant therapeutic potential across various disease categories.

Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological properties, including:

Antimicrobial Activity : Many benzofuran compounds have been found to possess potent antibacterial and antifungal properties.

Antitumor Activity : The benzofuran scaffold is present in numerous compounds investigated for their anticancer properties, showing growth inhibitory activity against various cancer cell lines.

Antiviral Activity : Research has indicated that certain benzofuran derivatives exhibit antiviral effects, including activity against HIV.

Anti-inflammatory and Analgesic Effects : The anti-inflammatory and pain-relieving potential of benzofuran-based molecules has been reported in several studies.

Antioxidant Properties : Benzofuran-6-carboxylic acid and other derivatives have been noted for their antioxidant capabilities, which allow them to scavenge free radicals and protect against oxidative stress.

Cholinesterase Inhibition : In the context of neurodegenerative diseases like Alzheimer's, benzofuran derivatives have been evaluated as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain 2-arylbenzofuran derivatives showed potent inhibitory activity against BChE.

The diverse biological profile of benzofuran derivatives underscores their importance as lead compounds in the design and development of new therapeutic agents.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran-6-carboxylic acid |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

Structure Activity Relationship Sar Studies of Benzofuran 6 Carbaldehyde Derivatives

Impact of Substituent Position on Biological Activity

The placement of functional groups on the benzofuran (B130515) ring is a critical determinant of a derivative's biological activity. mdpi.com SAR studies elucidate the structural requirements necessary for potent and selective action, guiding medicinal chemists in the design of more effective compounds. nih.gov

Influence of Carbaldehyde Group at C-6 Position

The C-6 position of the benzofuran nucleus has been identified as a key site for modulating biological activity. Studies on related derivatives have shown that substitutions at this position can significantly impact a compound's efficacy. For instance, research on a series of 3-methanone-6-substituted-benzofuran derivatives revealed that the nature of the C-6 substituent greatly influences antibacterial activity. nih.gov

Role of Hydroxyl Substituents (e.g., at C-6, C-3, C-4)

Hydroxyl (-OH) groups are pivotal in defining the biological profile of benzofuran derivatives, primarily due to their ability to form hydrogen bonds with target enzymes or receptors. The position of the hydroxyl group dramatically affects its contribution to the molecule's activity.

Research has consistently shown that a hydroxyl group at the C-6 position is essential for the antibacterial activity of certain benzofuran derivatives. nih.gov In one study, compounds featuring a C-6 hydroxyl group exhibited excellent antibacterial activity, whereas blocking this group with other substituents resulted in a complete loss of activity. nih.gov Similarly, the phenolic hydroxyl group has been described as crucial for modulating the anticancer activity of benzofurans, as this hydrogen-donating group promotes favorable interactions with cellular targets. mdpi.com

Hydroxyl groups at other positions also play significant roles. For example, substituents at the C-4 and C-3 positions have been correlated with good antibacterial activities. nih.gov The introduction of a hydroxyl group at the C-5 position has also been linked to the antibacterial properties of benzofuran compounds. nih.gov

Below is a summary of the observed impact of hydroxyl group positioning on the biological activity of benzofuran derivatives.

| Substituent Position | Associated Biological Activity | Finding |

| C-6 | Antibacterial | Considered essential for activity; blocking the -OH group leads to inactive compounds. nih.gov |

| C-6 (Phenolic) | Anticancer | Crucial for activity, likely by promoting favorable hydrogen bond interactions with the target. mdpi.com |

| C-5 | Antibacterial | The presence of a hydroxyl group is closely related to antibacterial activity. nih.gov |

| C-4 | Antibacterial | A hydroxyl group at this position conferred excellent activity against S. aureus and MRSA. nih.gov |

| C-3 | Antibacterial | Hydroxyl substituents at this position resulted in good antibacterial activity. nih.gov |

Effects of Alkyl and Aryl Substitutions

Alkyl and aryl groups introduced onto the benzofuran scaffold primarily influence the molecule's steric and lipophilic properties, which affects target binding and cell permeability. The C-2 position is a common site for such modifications.

Early SAR studies identified that substitutions at the C-2 position were critical for the cytotoxic activity of benzofuran derivatives. nih.govnih.gov Specifically, the introduction of a phenyl group at the C-2 position is closely associated with antibacterial activity. nih.gov The nature and substitution pattern of these aryl groups can further enhance potency. For instance, the addition of phenol and chlorine groups to aryl moieties has been shown to increase the number of binding interactions, leading to improved anticancer activity. mdpi.com Furthermore, halogen substitutions, such as fluorine, at the para-position of a C-2 aryl ring can create favorable hydrophobic interactions, boosting potency. nih.gov

| Substitution | Position | Effect on Biological Activity |

| Phenyl Group | C-2 | Closely related to antibacterial activity. nih.gov |

| Phenol & Chlorine Groups (on aryl substituent) | C-2 | Increased binding interactions, improving anticancer activity. mdpi.com |

| Para-substituted Halogen (on aryl substituent) | C-2 | Enhances potency through favorable hydrophobic interactions. nih.gov |

| Alkyl Chains | General | Can be used to link the benzofuran core to other pharmacophores, influencing receptor affinity. pharmatutor.org |

Significance of Heterocyclic Substituents

Incorporating other heterocyclic rings into the benzofuran structure is a well-established strategy for generating hybrid molecules with enhanced or novel biological activities. acs.org The C-2 position is a particularly favorable site for the introduction of heterocyclic moieties.

SAR studies have revealed that attaching heterocyclic rings at the C-2 position is a crucial modification for cytotoxic activity. nih.govnih.gov A variety of heterocyclic systems have been explored, each conferring distinct pharmacological properties. For example, derivatives containing thiazole and pyrazoline moieties have demonstrated significant antimicrobial activity. nih.govpharmatutor.org Specifically, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against Gram-negative bacteria. pharmatutor.org Other heterocyclic systems like thiadiazole and pyrazole have been linked to anti-inflammatory and anticonvulsant activities. pharmatutor.org

| Heterocyclic Substituent | Position | Associated Biological Activity | Finding |

| General Heterocycles | C-2 | Crucial for cytotoxic activity. nih.govnih.gov | |

| Thiazole/Pyrazoline | C-2 | Essential for antimicrobial activity. nih.govpharmatutor.org | |

| Thiadiazole | General | Potent anti-inflammatory activity. pharmatutor.org | |

| Pyrazole | General | Potent anti-inflammatory and antinociceptive effects. pharmatutor.org | |

| Benzimidazole (B57391) | General | Potentially potent vasorelaxant activity when combined with benzofuran and pyridine. nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry can play a profound role in the biological activity of drug molecules, as stereoisomers can exhibit different interactions with chiral biological targets like enzymes and receptors. In the context of benzofuran derivatives, particularly reduced forms like dihydrobenzofurans, the spatial arrangement of substituents can be critical.

For instance, a study on benzofuranone derivatives involved the isolation of individual enantiomers, [(-)- and (+)- forms]. nih.gov The absolute configuration of these enantiomers was determined using advanced techniques such as high-performance liquid chromatography-electronic circular dichroism (HPLC-ECD) and time-dependent Density Functional Theory (TDDFT-ECD) calculations. In this case, both the individual enantiomers and the racemic mixture exhibited potent radical scavenging (antioxidant) activities, indicating that for this specific activity, the stereochemical configuration at the chiral center was not a major determinant of potency. nih.gov However, for other biological targets, the difference in activity between enantiomers can be substantial, making stereochemical analysis an important aspect of drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and optimizing lead compounds. nih.gov

The fundamental principle of QSAR is to represent variations in the structural properties of molecules using numerical values called molecular descriptors. These descriptors can quantify various physicochemical properties, such as lipophilicity (log P), electronic effects, and steric parameters (molar refractivity). nih.gov